An In-depth Technical Guide to 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride
An In-depth Technical Guide to 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this technical guide on 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride. This document is not a mere compilation of data but a synthesis of established chemical principles and field-proven insights. The pyrazole scaffold is a cornerstone of modern medicinal and agrochemical research, and understanding the synthesis and reactivity of its derivatives is paramount for innovation.[1][2] This guide is structured to provide not just the "what" but the "why," empowering researchers to make informed decisions in their synthetic endeavors. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Core Compound Analysis: 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride
1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride is a substituted pyrazole derivative featuring a reactive acyl chloride moiety. The strategic placement of a bulky tert-butyl group at the 1-position and a methyl group at the 5-position influences the molecule's steric and electronic properties, which in turn dictates its reactivity and potential applications. The acyl chloride functional group serves as a versatile handle for introducing the pyrazole core into larger, more complex molecules through nucleophilic acyl substitution reactions.
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key properties of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃ClN₂O | N/A |
| Molecular Weight | 200.67 g/mol | N/A |
| CAS Number | 306936-94-7 | N/A |
| Appearance | Pale yellow solid (predicted) | [3] |
| Boiling Point | 117 °C (Predicted) | [4] |
| Density | 1.16±0.1 g/cm³ (Predicted) | [4] |
Strategic Synthesis Pathway
The overall synthetic workflow can be visualized as a three-stage process:
-
Pyrazole Ring Formation: Construction of the core heterocyclic structure.
-
Ester Hydrolysis: Conversion of a stable ester intermediate to the corresponding carboxylic acid.
-
Acyl Chloride Formation: Activation of the carboxylic acid to the final reactive acyl chloride.
Caption: A three-stage synthetic workflow for 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride.
Stage 1: Synthesis of Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate
The cornerstone of this synthesis is the Paal-Knorr reaction or a similar condensation reaction to form the pyrazole ring. This involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, tert-butylhydrazine is the logical choice to introduce the 1-tert-butyl group. The selection of the β-dicarbonyl component is critical for achieving the desired substitution pattern. A plausible starting material is a derivative of ethyl acetoacetate.
Experimental Protocol (Generalized):
-
Reaction Setup: To a solution of the appropriate β-dicarbonyl precursor in a suitable solvent such as ethanol, add tert-butylhydrazine.[6]
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.
Stage 2: Hydrolysis to 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic Acid
The ethyl ester from Stage 1 is a stable intermediate that requires hydrolysis to the corresponding carboxylic acid before conversion to the acyl chloride. Base-catalyzed hydrolysis is a standard and effective method for this transformation.
Experimental Protocol (Generalized):
-
Reaction Setup: Dissolve the ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide.[8]
-
Reaction Conditions: The mixture is heated at reflux for a period sufficient to ensure complete hydrolysis, as monitored by TLC.
-
Work-up and Purification: After cooling, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.
Stage 3: Formation of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride
The final step is the conversion of the carboxylic acid to the highly reactive acyl chloride. This is a crucial activation step for subsequent derivatization. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed. Oxalyl chloride is another excellent alternative, often used with a catalytic amount of DMF.
Experimental Protocol (Generalized):
-
Reaction Setup: In a fume hood, suspend the 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid in an inert solvent such as dichloromethane or toluene.
-
Reagent Addition: Add thionyl chloride, either neat or in a solvent, dropwise to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically heated to reflux until the evolution of gases ceases and the starting material is fully consumed (monitored by the disappearance of the solid and/or TLC).
-
Work-up: The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step due to its moisture sensitivity.
Caption: A simplified mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Applications in Research and Development
Pyrazole-containing compounds are of significant interest in both the pharmaceutical and agrochemical industries due to their diverse biological activities.[1][2]
Agrochemical Applications
A significant application of pyrazole carboxamides, which are synthesized from pyrazole carbonyl chlorides, is in the development of insecticides. These compounds often act as Ryanodine Receptor (RyR) modulators in insects, leading to uncontrolled calcium release from internal stores, resulting in muscle contraction, paralysis, and death. The specific substituents on the pyrazole ring, such as the tert-butyl and methyl groups in the title compound, are crucial for tuning the molecule's efficacy and selectivity.[9][10]
Medicinal Chemistry
In medicinal chemistry, the pyrazole core is a privileged scaffold found in numerous approved drugs.[1] The acyl chloride functionality of 1-tert-butyl-5-methyl-1H-pyrazole-3-carbonyl chloride allows for its facile incorporation into various molecular frameworks to generate libraries of compounds for screening against different biological targets. The resulting amides, esters, and ketones can be evaluated for a wide range of therapeutic activities.
Safety and Handling
Acyl chlorides are inherently reactive and require careful handling. Based on the safety data for analogous compounds, 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride is expected to be corrosive and water-reactive.[3][11]
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Moisture Sensitivity: The compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Incompatible Materials: Avoid contact with water, alcohols, amines, and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Characterization and Analytical Data
Expected Spectroscopic Data:
-
¹H NMR: The spectrum should show a singlet for the tert-butyl protons, a singlet for the methyl protons, and a singlet for the pyrazole ring proton. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl chloride group.
-
¹³C NMR: The spectrum will display characteristic signals for the tert-butyl and methyl carbons, the pyrazole ring carbons, and the carbonyl carbon, which is expected to be in the downfield region typical for acyl chlorides.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected, typically in the range of 1770-1815 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak, as well as fragmentation patterns characteristic of the loss of chlorine and fragmentation of the tert-butyl group.
Conclusion
1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride is a valuable building block for the synthesis of novel compounds with potential applications in agrochemicals and medicinal chemistry. Its synthesis, while requiring a multi-step approach, relies on well-established and reliable chemical transformations. A thorough understanding of its reactivity and careful handling are essential for its successful utilization in research and development. This guide provides a comprehensive overview of the available information and a framework for the safe and effective use of this important synthetic intermediate.
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. [Link]
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Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1H-Abbas/a12b9a786e2418e9772323e0302b11e285d82006]([Link]
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]
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Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. [Link]
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Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. [Link]
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Material Safety Data Sheet. Cole-Parmer. [Link]
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Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA. [Link]
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The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. ACS Publications. [Link]
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A practical chlorination of tert -butyl esters with PCl 3 generating acid chlorides. J-STAGE. [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
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(A simplified representation of the hydrolysis of the target compound into its carboxylic acid derivative.)
